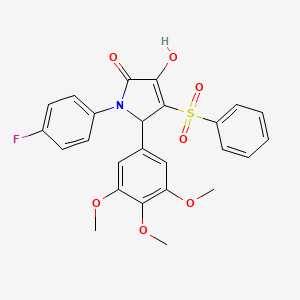![molecular formula C22H30N2O3S2 B12130728 (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130728.png)
(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one” is a fascinating compound with a complex structure. Let’s break it down step by step.
準備方法
Synthetic Routes:
The synthetic route for this compound involves several steps. One common approach is the condensation of a morpholine ring with a benzaldehyde derivative, followed by cyclization and thiazolidinone formation. Here’s a simplified representation:
-
Condensation
- Morpholine (a cyclic amine) reacts with 4-(octyloxy)benzaldehyde (an aldehyde) to form an imine intermediate.
- The imine undergoes cyclization to yield the thiazolidinone ring.
-
Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.
- Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation and cyclization steps.
Industrial Production:
While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves batch or continuous processes, ensuring high yield and purity.
化学反応の分析
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding thiazolidin-4-one or morpholine derivatives.
Substitution: Substitution reactions at the benzylidene or octyloxy positions are possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Thiazolidin-4-one or morpholine derivatives.
科学的研究の応用
This compound finds applications across various fields:
Chemistry: As a building block for designing novel ligands or catalysts.
Biology: Potential bioactive properties, including antimicrobial or antitumor effects.
Medicine: Investigated for its pharmacological activities.
Industry: Used in material science or as a starting point for drug discovery.
作用機序
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While there are no direct analogs, compounds with morpholine or thiazolidinone moieties exhibit similar reactivity. Notable examples include 2-morpholin-4-yl-7-phenyl-4H-chromen-4-one and morpholine-functionalized polycarbonate hydrogels .
特性
分子式 |
C22H30N2O3S2 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
(5Z)-3-morpholin-4-yl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H30N2O3S2/c1-2-3-4-5-6-7-14-27-19-10-8-18(9-11-19)17-20-21(25)24(22(28)29-20)23-12-15-26-16-13-23/h8-11,17H,2-7,12-16H2,1H3/b20-17- |
InChIキー |
AAXXZXSWBULPDG-JZJYNLBNSA-N |
異性体SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130650.png)
![4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12130657.png)
![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B12130660.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B12130664.png)
![1-(3,4-dimethylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12130666.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12130684.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12130708.png)
![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12130721.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130723.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12130731.png)
![methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B12130739.png)

